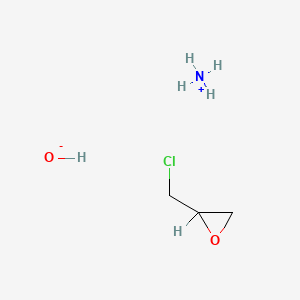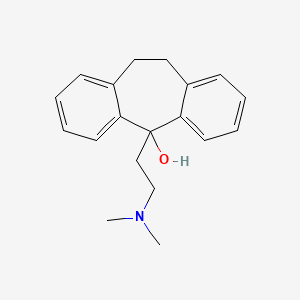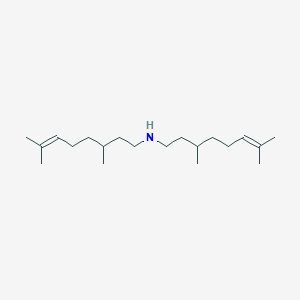
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone is a complex organic compound featuring a trichloroethanone moiety, a nitrophenyl group, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone typically involves multiple steps:
Formation of the Ethoxy Group: This step involves the reaction of an appropriate alcohol with an ethylating agent under basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Trichloroethanone Moiety: This involves the chlorination of an appropriate ketone precursor.
Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The trichloroethanone moiety can be reduced to a corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Amine Derivatives: From the reduction of the nitro group.
Alcohol Derivatives: From the reduction of the trichloroethanone moiety.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-((1-Ethoxy-2-(4-aminophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone: Similar structure but with an amino group instead of a nitro group.
1-(3-((1-Methoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-(3-((1-Ethoxy-2-(4-nitrophenyl)-2-oxoethyl)amino)phenyl)-2,2,2-trichloroethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
27695-53-0 |
|---|---|
Molekularformel |
C18H15Cl3N2O5 |
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-[3-[[1-ethoxy-2-(4-nitrophenyl)-2-oxoethyl]amino]phenyl]ethanone |
InChI |
InChI=1S/C18H15Cl3N2O5/c1-2-28-17(15(24)11-6-8-14(9-7-11)23(26)27)22-13-5-3-4-12(10-13)16(25)18(19,20)21/h3-10,17,22H,2H2,1H3 |
InChI-Schlüssel |
WTWQVHMGOREYQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)











